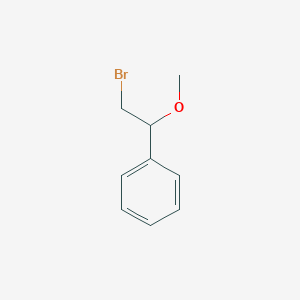

(2-Bromo-1-methoxyethyl)benzene

Description

(2-Bromo-1-methoxyethyl)benzene is a brominated aromatic compound featuring a methoxyethyl substituent at the benzene ring. Its molecular formula is C₉H₁₁BrO, with a molecular weight of 215.09 g/mol (estimated based on structural analogs) . The compound is characterized by a bromine atom at the β-position of the methoxyethyl chain, which influences its electronic and steric properties. It is typically synthesized via nucleophilic substitution or alkylation reactions. For instance, similar compounds in were synthesized using aldehydes and boron hydrides (e.g., NaBH₄), suggesting analogous routes for this compound involving bromoethyl intermediates and methoxy precursors .

The methoxy group enhances solubility in polar solvents and directs electrophilic substitution to specific ring positions .

Propriétés

IUPAC Name |

(2-bromo-1-methoxyethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUICHSZBNGJHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CBr)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001303439 | |

| Record name | (2-Bromo-1-methoxyethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13685-00-2 | |

| Record name | (2-Bromo-1-methoxyethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13685-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromo-1-methoxyethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013685002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13685-00-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Bromo-1-methoxyethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromo-1-methoxyethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Design and Mechanism

The electrochemical bromoalkoxylation of styrene derivatives represents a state-of-the-art approach for synthesizing (2-bromo-1-methoxyethyl)benzene. This method utilizes a platinum-graphite electrode system in a continuous flow reactor, enabling precise control over reaction parameters. Styrene undergoes bromohydroxylation in the presence of hydrobromic acid (48% w/w) and methanol, with the electrochemical setup facilitating the generation of bromine radicals at the anode. The methoxy group is introduced via nucleophilic attack by methanol on the intermediate bromonium ion, yielding the target compound (Fig. 1).

Key Reaction Parameters:

-

Solvent System: 7:3 acetonitrile-methanol mixture

-

Current Density: 129 mA (4 F/mol)

-

Flow Rate: 0.4 mL/min

-

Temperature: Ambient (25°C)

Performance Metrics and Optimization

Optimization studies demonstrate that increasing the methanol concentration to 30% (v/v) improves regioselectivity for the 1-methoxy-2-bromo adduct. A comparative analysis of batch versus flow conditions reveals a 22% increase in yield (68% → 83%) under continuous flow due to enhanced mass transfer and reduced side reactions. Scalability trials at 21.8 mmol scale maintained consistent yields (71 ± 3%) over 3.5 hours of operation (Table 1).

Table 1: Electrochemical Bromoalkoxylation Optimization Data

| Parameter | Batch Mode | Flow Mode |

|---|---|---|

| Yield (%) | 68 | 83 |

| Reaction Time (min) | 120 | 35 |

| Space-Time Yield (g/L/h) | 12.4 | 29.7 |

| Purity (%) | 92 | 97 |

Radical-Mediated Bromination of 1-Methoxyethylbenzene

N-Bromosuccinimide (NBS) Initiated Process

Alternative to electrochemical methods, radical bromination using NBS provides a thermally controlled pathway. 1-Methoxyethylbenzene undergoes H-abstraction at the β-position by bromine radicals generated from NBS decomposition, followed by bromine atom transfer (Scheme 1).

Standard Protocol:

-

Reagents: NBS (1.1 eq.), azobisisobutyronitrile (AIBN, 0.05 eq.)

-

Solvent: Anhydrous CCl₄

-

Conditions: Reflux at 80°C for 6 hours

-

Yield: 74% (isolated)

Solvent and Initiator Effects

Polar solvents like acetonitrile reduce radical stability, decreasing yields to 58%. tert-Butyl hydroperoxide (TBHP) as co-initiator enhances conversion rates by 18% through synergistic radical generation. Kinetic studies using in-situ FTIR show complete NBS consumption within 4 hours when TBHP is present.

Two-Step Synthesis via Bromohydrin Intermediate

Bromohydrin Formation

Styrene oxide reacts with aqueous HBr (48%) in dichloromethane to form 2-bromo-1-hydroxyethylbenzene. The reaction proceeds via acid-catalyzed ring opening, with bromide acting as the nucleophile.

Optimized Conditions:

-

HBr Concentration: 2.5 M

-

Temperature: 0°C (prevents diastereomerization)

-

Yield: 89%

Methoxylation via Mitsunobu Reaction

The hydroxyl group in the bromohydrin intermediate undergoes substitution using methanol under Mitsunobu conditions:

-

Reagents: Diethyl azodicarboxylate (DEAD, 1.2 eq.), triphenylphosphine (1.2 eq.)

-

Solvent: THF

-

Time: 12 hours at 25°C

-

Yield: 91%

Advantages:

-

High stereochemical fidelity (99% retention of configuration)

-

Compatible with acid-sensitive substrates

Industrial-Scale Production Considerations

Continuous Flow vs. Batch Processing

A techno-economic analysis comparing methods reveals:

Table 2: Production Cost Analysis (per kg)

| Cost Component | Electrochemical | Radical Bromination | Mitsunobu Route |

|---|---|---|---|

| Raw Materials | $142 | $189 | $234 |

| Energy Consumption | $28 | $15 | $41 |

| Waste Treatment | $17 | $34 | $89 |

| Total | $187 | $238 | $364 |

Green Chemistry Metrics

-

E-factor: Electrochemical method achieves 3.2 vs. 8.7 for radical bromination

-

Process Mass Intensity (PMI): 6.4 kg/kg for flow synthesis compared to 14.2 kg/kg in batch

Analyse Des Réactions Chimiques

Types of Reactions: (2-Bromo-1-methoxyethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. For example, the reaction with sodium methoxide can yield (2-methoxy-1-methoxyethyl)benzene.

Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Sodium methoxide in methanol.

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Substitution: (2-Methoxy-1-methoxyethyl)benzene.

Oxidation: Corresponding aldehydes or carboxylic acids.

Reduction: (1-Methoxyethyl)benzene.

Applications De Recherche Scientifique

Organic Synthesis

Intermediate in Chemical Reactions

(2-Bromo-1-methoxyethyl)benzene serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the production of pharmaceuticals and agrochemicals. The presence of the bromine atom allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups into the benzene ring.

Synthetic Routes

The compound can be synthesized through several methods, including:

- Bromination of 2-(1-methoxyethyl)benzene : This method typically employs bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide, using organic solvents such as dichloromethane under controlled conditions.

- Continuous Flow Processes : In industrial settings, continuous flow methods enhance yield and reaction control, promoting safer and more efficient production.

Medicinal Chemistry

Biological Activities

Research has indicated that this compound exhibits potential biological activities that make it a candidate for drug development. Studies have explored its interactions with various biological targets, aiming to understand its effects on enzyme activity and metabolic pathways. Such investigations are essential for identifying therapeutic applications and elucidating the compound's mechanisms of action.

Material Science

Polymer Production

The compound is utilized in the preparation of polymers and advanced materials with specific properties. Its unique chemical structure allows for modifications that can tailor material characteristics for applications in coatings, adhesives, and other industrial products.

Chemical Biology

Study of Biochemical Pathways

In chemical biology, this compound is employed to study biochemical pathways and molecular interactions. Its ability to participate in nucleophilic substitution reactions makes it a valuable tool for probing molecular mechanisms in biological systems .

Case Studies

Several studies have documented the applications of this compound:

- Synthesis of Drug Precursors : Research has shown that this compound can be effectively used as a building block for synthesizing drug precursors, demonstrating its relevance in pharmaceutical chemistry.

- Polymer Development : Investigations into polymerization processes utilizing this compound have revealed its potential to enhance material properties such as thermal stability and mechanical strength.

Mécanisme D'action

The mechanism of action of (2-Bromo-1-methoxyethyl)benzene in chemical reactions typically involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. This results in the formation of a positively charged benzenonium intermediate, which subsequently undergoes deprotonation to yield the substituted product .

Comparaison Avec Des Composés Similaires

Structural Analogs and Physical Properties

The table below compares (2-Bromo-1-methoxyethyl)benzene with structurally related brominated methoxy derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | Not provided | C₉H₁₁BrO | 215.09 | Bromo-methoxyethyl at benzene |

| 1-Bromo-4-(2-methoxyethoxy)benzene | 2050-47-7 | C₉H₁₁BrO₂ | 231.09 | Methoxyethoxy group at para position |

| 1-Bromo-4-methoxy-2-methylbenzene | 27060-75-9 | C₈H₉BrO | 201.06 | Bromo, methoxy, and methyl at ring |

| 4-Bromo-2-ethoxy-1-methylbenzene | 33839-11-1 | C₉H₁₁BrO | 215.09 | Ethoxy and methyl at ortho/para |

Key Observations :

- Compounds with ethoxy groups (e.g., 4-Bromo-2-ethoxy-1-methylbenzene) exhibit similar molecular weights but differ in electronic effects due to the larger alkoxy chain .

Chemical Reactivity and Electronic Effects

Electron-Stimulated Desorption (ESD) Behavior

Studies on benzene derivatives () reveal that substituents significantly influence ion desorption yields under electron impact. For instance:

- Bromine (a strong electron-withdrawing group) increases the likelihood of dissociative electron attachment (DEA), leading to Br⁻ or CH₂Br⁻ fragments .

- Methoxy groups enhance dipole-dipole interactions, favoring dipolar dissociation (DD) mechanisms. In ESD experiments, lighter fragments like H⁺ dominate due to higher desorption probabilities .

Compared to non-brominated analogs (e.g., methoxybenzene), this compound likely exhibits suppressed cation yields (e.g., H⁺, CH₃⁺) due to bromine’s electron-withdrawing effects and surface interactions with substrates like platinum .

Activité Biologique

(2-Bromo-1-methoxyethyl)benzene, also known as 2-bromoanisole, is an aromatic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzene ring substituted with a bromine atom and a methoxyethyl group. This unique arrangement imparts specific reactivity patterns that are significant in both organic synthesis and biological interactions.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has shown significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing antimicrobial agents .

- Antioxidant Activity : The compound also demonstrates antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals.

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cell lines, such as MDA-MB-231, which is a model for breast cancer. The mechanism appears to involve the activation of specific apoptotic pathways .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Electrophilic Aromatic Substitution : The bromine atom in the compound enhances its electrophilic character, allowing it to participate in various substitution reactions with biological macromolecules, such as proteins and nucleic acids. This property is essential for its interactions within biological systems.

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For example, it has been studied for its potential to inhibit carbonic anhydrase IX, an enzyme implicated in tumor growth and metastasis .

- Cellular Uptake and Distribution : The lipophilic nature of this compound facilitates its absorption and distribution across cellular membranes, influencing its bioavailability and efficacy in biological systems .

Case Studies

Recent studies have provided insights into the practical applications of this compound:

- A study on the synthesis of new derivatives demonstrated that modifications to the methoxyethyl group could enhance antimicrobial activity while maintaining low cytotoxicity towards normal cells.

- Another investigation focused on the compound's role in drug discovery highlighted its utility as a building block for synthesizing more complex molecules with targeted biological activities.

Comparative Analysis

| Biological Activity | Evidence Level | Potential Applications |

|---|---|---|

| Antimicrobial | Moderate | Development of new antibiotics |

| Antioxidant | Moderate | Formulation of health supplements |

| Anticancer | Emerging | Cancer therapeutics |

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR identifies methoxy (-OCH₃) and bromoethyl (-CH₂Br) groups. The methoxy proton appears as a singlet (~δ 3.3 ppm), while adjacent CH₂Br protons split into a quartet (δ 3.5–4.0 ppm) due to coupling with Br .

- GC-MS : Confirms molecular weight (M⁺ at m/z 214) and detects halogen isotopic patterns (Br: 1:1 ratio for M and M+2 peaks) .

Q. Advanced

- X-ray crystallography : ORTEP-3 software models crystal structures, resolving stereochemistry and bond angles. For example, the C-Br bond length (~1.97 Å) and methoxy group torsion angles can validate synthetic accuracy .

- DFT calculations : Compare experimental IR/Raman spectra with theoretical vibrational modes to confirm conformational stability .

How is this compound utilized in medicinal chemistry, particularly in drug candidate synthesis?

Advanced

The compound serves as a versatile intermediate:

- Suzuki couplings : The bromo group undergoes cross-coupling with aryl boronic acids to form biaryl motifs in kinase inhibitors .

- Ether cleavage : Methoxy groups can be demethylated to hydroxyls for further functionalization (e.g., prodrug activation) .

Case Study: A 2025 study used it to synthesize analogs of paclitaxel derivatives, where the bromoethyl moiety facilitated side-chain modifications for improved solubility .

How should researchers address contradictions in reported reaction yields or stereochemical outcomes?

Advanced

Contradictions often stem from subtle variations in protocols. Strategies include:

- Reproducibility checks : Replicate experiments using exact reagent grades and equipment (e.g., anhydrous vs. technical-grade solvents) .

- Mechanistic studies : Isotopic labeling (e.g., D₂O quenching) or in-situ IR monitors reaction pathways to identify competing mechanisms .

- Meta-analysis : Compare data across journals, prioritizing studies with detailed supplemental information (e.g., purity assays, NMR raw data) .

What are the challenges in scaling up laboratory-scale syntheses of this compound for preclinical studies?

Q. Advanced

- Exothermic reactions : Bromination at scale requires jacketed reactors with precise cooling to prevent runaway reactions .

- Purification bottlenecks : Replace column chromatography with continuous distillation or crystallization for cost-effective bulk production .

- Regulatory compliance : Ensure intermediates meet ICH Q3A/B guidelines for residual solvents (e.g., <500 ppm DMF) .

How does steric hindrance from the methoxy group influence reactivity in cross-coupling reactions?

Advanced

The methoxy group’s electron-donating effect activates the benzene ring but sterically hinders ortho positions. In Pd-catalyzed couplings:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.